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Compound of Interest

Compound Name: Methyl 4-bromo-2-fluorobenzoate

Cat. No.: B195147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-bromo-2-fluorobenzoate is a key chemical intermediate with significant applications

in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring

both bromine and fluorine substituents on a benzoate ring, provides versatile reactivity for the

synthesis of complex molecules. This technical guide provides an in-depth overview of the

physicochemical properties, synthesis, and applications of methyl 4-bromo-2-fluorobenzoate,

with a particular focus on its role in drug discovery and development. Detailed experimental

protocols and visual representations of relevant chemical and biological pathways are included

to support researchers in their scientific endeavors.

Physicochemical Properties
Methyl 4-bromo-2-fluorobenzoate is a white to off-white solid at room temperature. Its key

quantitative properties are summarized in the table below for easy reference and comparison.
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Property Value Reference

Molecular Weight 233.03 g/mol [1]

Molecular Formula C₈H₆BrFO₂ [1]

CAS Number 179232-29-2 [1]

Melting Point 58-60 °C [2]

Boiling Point 272.7 ± 25.0 °C at 760 Torr [2]

Density 1.577 ± 0.06 g/cm³ [2]

Flash Point 118.7 ± 23.2 °C [2]

Solubility
Slightly soluble in chloroform

and methanol.

Experimental Protocols
Synthesis of Methyl 4-bromo-2-fluorobenzoate
A common and efficient method for the synthesis of methyl 4-bromo-2-fluorobenzoate is the

esterification of 4-bromo-2-fluorobenzoic acid.

Materials:

4-bromo-2-fluorobenzoic acid

Methanol (MeOH)

Thionyl chloride (SOCl₂) or a few drops of sulfuric acid

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, separatory funnel, rotary evaporator)

Procedure:

Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5 g, 23 mmol) in methanol.[2]

Add a few drops of sulfuric acid to the solution.[2] Alternatively, for a more reactive approach,

cool the solution to 0°C and slowly add thionyl chloride.

Reflux the reaction mixture for approximately 20 hours.[2]

After cooling, hydrolyze the reaction mixture.[2]

Extract the product with ethyl acetate.[2]

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter and concentrate the solution under reduced pressure to yield the crude product.

The product can be further purified by flash chromatography to obtain a white solid.[2]

Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, CDCl₃): δ 7.86 - 7.78 (m, 1H), 7.39 - 7.30 (m, 2H), 3.92 (s, 3H).[2]

Infrared (IR) Spectroscopy:

An FTIR spectrum of methyl 4-bromo-2-fluorobenzoate is available through spectral

databases, which can be used to identify characteristic functional group vibrations.[3]

Mass Spectrometry (MS):

Mass spectral data is available and can be used to confirm the molecular weight and

fragmentation pattern of the compound.[4]
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Applications in Drug Discovery and Development
Methyl 4-bromo-2-fluorobenzoate is a valuable building block in the synthesis of various

pharmaceutical compounds. Its utility is particularly notable in the development of treatments

for cancer and infectious diseases.

Synthesis of Enzalutamide
Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. A key

step in its synthesis involves the use of a derivative of methyl 4-bromo-2-fluorobenzoate. The

general synthetic workflow is outlined below.

Starting Materials Intermediate Synthesis Final Product

4-bromo-2-fluorobenzoic acid Methyl 4-bromo-2-fluorobenzoateEsterification 4-bromo-2-fluoro-N-methylbenzamide
Amidation

Coupled Intermediate
Coupling Reaction

EnzalutamideCyclization

Click to download full resolution via product page

Caption: Synthetic pathway of Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Inhibitors of Trypanosoma cruzi CYP51
4-Bromo-2-fluorobenzoic acid, the precursor to methyl 4-bromo-2-fluorobenzoate, is used in

the synthesis of inhibitors targeting sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the

parasite responsible for Chagas disease.[5] CYP51 is a crucial enzyme in the parasite's sterol

biosynthesis pathway, making it an attractive drug target.[6][7]

The sterol biosynthesis pathway in T. cruzi is essential for the parasite's viability. Inhibition of

CYP51 disrupts the production of essential sterols, leading to parasite death.
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Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by a CYP51 inhibitor.

Conclusion
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Methyl 4-bromo-2-fluorobenzoate is a versatile and valuable reagent in organic synthesis,

particularly for the development of new therapeutic agents. Its well-defined physicochemical

properties and established synthetic routes make it a reliable choice for researchers in both

academic and industrial settings. The successful application of this compound and its

derivatives in the synthesis of drugs like enzalutamide and in the exploration of novel enzyme

inhibitors highlights its significant potential in advancing medicinal chemistry and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b195147?utm_src=pdf-body
https://www.benchchem.com/product/b195147?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/179232-29-2.html
https://www.echemi.com/products/pd181109105741-methyl-4-bromo-2-fluorobenzoate.html
https://dev.spectrabase.com/spectrum/BeUldrcag0
https://www.chemicalbook.com/SpectrumEN_179232-29-2_HNMR.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61457618.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578769/
https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-molecular-weight
https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-molecular-weight
https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-molecular-weight
https://www.benchchem.com/product/b195147#methyl-4-bromo-2-fluorobenzoate-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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